What is 2-Methoxyethyl 4-methylbenzenesulfonate
What is 2-Methoxyethyl 4-methylbenzenesulfonate
An In-depth Technical Guide to 2-Methoxyethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyethyl 4-methylbenzenesulfonate, commonly referred to as 2-methoxyethyl tosylate, is a pivotal organic compound widely utilized in synthetic chemistry. Its strategic importance lies in the presence of the tosylate group (CH₃C₆H₄SO₃⁻), an exceptionally good leaving group, which renders the molecule a potent alkylating agent. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and its critical applications, particularly as a synthetic intermediate in the development of active pharmaceutical ingredients (APIs). The narrative emphasizes the mechanistic rationale behind its reactivity and the practical considerations for its use in a research and development setting.
Core Chemical Identity and Properties
2-Methoxyethyl 4-methylbenzenesulfonate is an ester of p-toluenesulfonic acid and 2-methoxyethanol. The electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the resulting tosylate anion make it an excellent leaving group in nucleophilic substitution reactions.[1] This inherent reactivity is the cornerstone of its utility in organic synthesis.
Chemical Identifiers
A clear identification is critical for regulatory and safety compliance.
| Identifier | Value | Source |
| IUPAC Name | 2-methoxyethyl 4-methylbenzenesulfonate | [2] |
| CAS Number | 17178-10-8 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₄O₄S | [2][3][4][5] |
| InChI Key | TZXJJSAQSRHKCZ-UHFFFAOYSA-N | [3] |
| Synonyms | 2-Methoxyethyl tosylate, p-Toluenesulfonic acid 2-methoxyethyl ester | [4][7] |
Physicochemical Properties
Understanding the physical properties is essential for handling, storage, and reaction setup.
| Property | Value | Source |
| Molecular Weight | 230.28 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [8][9] |
| Purity | ≥97.0% | [8] |
| Boiling Point | 107 °C @ 0.075 Torr | [9] |
Synthesis and Mechanism: The Tosylation Reaction
The most common and efficient method for preparing 2-Methoxyethyl 4-methylbenzenesulfonate is the tosylation of 2-methoxyethanol using p-toluenesulfonyl chloride (TsCl). This reaction is a cornerstone of organic synthesis for converting a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group).[10]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, typically pyridine or triethylamine, is required to act as an HCl scavenger, neutralizing the hydrochloric acid byproduct and driving the reaction to completion.[10]
Caption: General schematic of the tosylation of 2-methoxyethanol.
Detailed Synthesis Protocol
This protocol is adapted from established laboratory procedures and provides a reliable method for synthesis.[3][7]
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
2-Methoxyethanol (Ethylene glycol monomethyl ether)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
6 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an argon atmosphere, create a slurry of p-toluenesulfonyl chloride (1.08 mol) in pyridine (150 mL).[3]
-
Cooling: Cool the slurry to below 5°C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic nature of the reaction and minimize side-product formation.
-
Reactant Addition: Slowly add 2-methoxyethanol (1.0 mol) dropwise from the dropping funnel.[3] The slow addition ensures the temperature remains stable.
-
Reaction: Once the addition is complete, continue stirring the mixture at <5°C for an additional hour to ensure the reaction goes to completion.[3]
-
Quenching: Pour the reaction mixture into 1 L of ice-water. This step quenches the reaction and precipitates the product while dissolving the pyridinium hydrochloride byproduct.[3]
-
Extraction (Workup): Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 400 mL).[3] The organic product will preferentially dissolve in the DCM layer.
-
Washing: Combine the organic layers and wash with ice-cold 6 M HCl (3 x 350 mL) to remove any remaining pyridine.[3] Follow this with a wash using deionized water and then a saturated brine solution to remove residual acid and water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator in vacuo.[3] The result is the crude 2-Methoxyethyl 4-methylbenzenesulfonate, often as a yellow oil.[7]
Core Application: A Versatile Alkylating Agent
The primary utility of 2-Methoxyethyl 4-methylbenzenesulfonate is as a potent electrophile and alkylating agent in nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism.[1][11] The tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the strategic introduction of the 2-methoxyethyl moiety into a target molecule.[1]
Mechanism of Action: Sₙ2 Nucleophilic Substitution
In this mechanism, a nucleophile (e.g., an amine, alkoxide, or cyanide) directly attacks the carbon atom bonded to the tosylate group. This occurs in a single, concerted step where the nucleophile-carbon bond forms at the same time as the carbon-oxygen (tosylate) bond breaks.
Caption: Sₙ2 reaction pathway for 2-methoxyethyl tosylate.
Applications in Drug Development
This compound serves as a critical intermediate in the synthesis of complex organic molecules, including APIs.[1][12]
-
Introduction of Solubilizing Groups: The 2-methoxyethyl group can enhance the aqueous solubility of a drug candidate, which is a crucial parameter for bioavailability.
-
Building Block for Heterocycles: It is used in the synthesis of heterocyclic structures, which are common scaffolds in medicinal chemistry. For instance, it has been employed in the creation of benzimidazole derivatives investigated as potential antihistamine agents.[1]
-
Protecting Group Chemistry: While less common, the 2-methoxyethyl group can be used to protect reactive functional groups like alcohols during multi-step syntheses.[1]
Quality Control: Purification and Analysis
For applications in drug development, the purity of synthetic intermediates is paramount. Trace impurities can interfere with subsequent reactions or introduce toxicity.[13]
Purification Workflow
A standard workflow ensures the removal of unreacted starting materials and byproducts.
Caption: A typical purification workflow for 2-methoxyethyl tosylate.
A crucial step is washing the crude product with a dilute base (e.g., 5% NaOH) to remove acidic impurities like p-toluenesulfonic acid, a common byproduct.[13]
Analytical Characterization
For quality assurance, techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection can be adapted to determine the purity and quantify any potential impurities.[13] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential to confirm the chemical structure of the final product.
Safety and Handling
As an active alkylating agent, 2-Methoxyethyl 4-methylbenzenesulfonate must be handled with appropriate care.
-
Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.[11]
-
First Aid:
-
Skin Contact: Immediately take off contaminated clothing and rinse the skin with plenty of water.[14][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14][15]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[15]
-
Conclusion
2-Methoxyethyl 4-methylbenzenesulfonate is more than just a chemical reagent; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its value is derived from the predictable and efficient reactivity of the tosylate leaving group, enabling the precise introduction of the 2-methoxyethyl functional group. A thorough understanding of its synthesis, reaction mechanisms, and handling requirements is essential for its effective and safe utilization in research and the development of next-generation pharmaceuticals.
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2-Methoxyethyl 4-methylbenzenesulfonate. Jiaxing Gelate Chemical Co., Ltd. [Link]
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2-ethoxyethyl 4-methyl benzenesulfonate. Reign Pharma Pvt. Ltd. [Link]
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2-Methoxyethyl 4-methylbenzenesulfonate. Oakwood Chemical. [Link]
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99% 2-Ethoxyethyl 4-Methyl Benzene Sulfonate. IndiaMART. [Link]
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EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
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Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. ResearchGate. [Link]
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Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. National Institutes of Health (NIH). [Link]
- Tosylation of alcohols.
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2-Methoxyethyl 4-methylbenzenesulfonate. Jiaxing Jlight Chemicals Co., Ltd. [Link]
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